molecular formula C12H16O2 B8317310 4-Methoxy-3-methyl-3-phenylbutyraldehyde

4-Methoxy-3-methyl-3-phenylbutyraldehyde

Cat. No. B8317310
M. Wt: 192.25 g/mol
InChI Key: CCGSEZFSVLMESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methyl-3-phenylbutyraldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-methyl-3-phenylbutyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methyl-3-phenylbutyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methoxy-3-methyl-3-phenylbutanal

InChI

InChI=1S/C12H16O2/c1-12(8-9-13,10-14-2)11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3

InChI Key

CCGSEZFSVLMESD-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(COC)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled (−78° C.) solution of (1-methoxymethyl-1-methylbut-3-enyl)benzene (1.67 g, 8.77 mmol) in methanol-dichloromethane was bubbled ozone gas until the solution turned blue. The excess ozone was then purged from the mixture with oxygen and then dimethyl sulfide (5 mL, 68 mmol) was added and the mixture was warmed to room temperature and stirred overnight. The mixture was then concentrated in vacuo to remove the excess dimethyl sulfide and diluted with 20 mL of ammonium chloride and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 15 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford an oil which corresponded to the dimethyl acetal by 1H-NMR. The crude product was diluted with 40 mL of acetone and p-TsOH (300 mg, 1.57 mmol) was added and the mixture was stirred at room temperature for 2 hours. The reaction was monitored by 1H-NMR and indicated the presence of aldehyde and dimethyl acetal. The reaction was refluxed for 4 hours and monitored by TLC (ethyl acetate-hexanes (1:9)) and then cooled and diluted with saturated aqueous sodium bicarbonate solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with two 10 mL portions of saturated aqueous sodium bicarbonate solution, two 10 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 1.45 g (85.9% yield) of 4-methoxy-3-methyl-3-phenylbutyraldehyde.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-methoxymethyl-1-methylbut-3-enyl)benzene
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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